

# Sodelglitazar: Application Notes and Protocols for In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025



Note on Nomenclature: The compound of interest, **Sodelglitazar**, is most widely known and researched under the name Saroglitazar. This document will use the name Saroglitazar to reflect the available scientific literature.

### Introduction

Saroglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPAR $\alpha$  and moderate activity on PPAR $\gamma$ .[1][2] This dual action allows it to modulate both lipid and glucose metabolism, making it a subject of interest for treating conditions like diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[1][3] These application notes provide a summary of reported dosages and detailed protocols for the use of Saroglitazar in various preclinical animal models of metabolic disease.

# Data Presentation: Sodelglitazar (Saroglitazar) Dosage in Animal Models

The following tables summarize the dosages of Saroglitazar used in various in-vivo animal studies. The administration route for all listed studies was oral gavage.

Table 1: Saroglitazar Dosage in Mouse Models



| Animal<br>Model           | Strain       | Condition                         | Dosage<br>(mg/kg/day) | Duration    | Key<br>Findings                                                                                                                                                                            |
|---------------------------|--------------|-----------------------------------|-----------------------|-------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Diabetic,<br>Dyslipidemic | db/db        | Type 2<br>Diabetes                | 0.01 - 3              | 12 days     | Dose-dependent reduction in serum glucose, triglycerides (TG), and free fatty acids (FFA). ED <sub>50</sub> for glucose reduction was 0.19 mg/kg, and for TG reduction was 0.05 mg/kg. [1] |
| Normal                    | Swiss Albino | -                                 | 0.01 - 10             | 6 days      | Dose- dependent reduction in serum TG. ED <sub>50</sub> for TG reduction was 0.09 mg/kg.                                                                                                   |
| Diet-Induced<br>Obesity   | C57BL/6J     | Obesity,<br>Insulin<br>Resistance | 3                     | 16-20 weeks | Prevention of diet-induced obesity and insulin resistance.                                                                                                                                 |

Table 2: Saroglitazar Dosage in Rat Models



| Animal<br>Model                 | Strain       | Condition                         | Dosage<br>(mg/kg/day) | Duration      | Key<br>Findings                                                                  |
|---------------------------------|--------------|-----------------------------------|-----------------------|---------------|----------------------------------------------------------------------------------|
| Obese,<br>Insulin-<br>Resistant | Zucker fa/fa | Obesity,<br>Insulin<br>Resistance | 0.3 - 3               | Not Specified | Dose- dependent reduction in serum TG and improvement in oral glucose tolerance. |
| Obese,<br>Hypertensive          | Zucker fa/fa | Obesity,<br>Hypertension          | 4                     | Not Specified | Significant decrease in systolic blood pressure and serum TG levels.             |
| Normal                          | Wistar       | -                                 | 1.5 and 15            | 90 days       | Efficacy in lowering TG confirmed with low risk of PPAR-associated side effects. |

### **Signaling Pathway**

Saroglitazar exerts its effects by activating both PPAR $\alpha$  and PPAR $\gamma$ , which are nuclear receptors that regulate gene expression.





Click to download full resolution via product page

Caption: **Sodelglitazar** (Saroglitazar) activates PPARα and PPARy.

### **Experimental Protocols**

# Protocol 1: Oral Gavage Administration of Sodelglitazar (Saroglitazar)

This protocol describes the standard procedure for oral gavage in rodents.

#### Materials:

- Sodelglitazar (Saroglitazar)
- Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in purified water)
- Sterile water or saline
- Appropriately sized gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)
- Syringes (1 mL or 3 mL)



- Weighing scale
- Vortex mixer

#### Procedure:

- Preparation of Dosing Solution:
  - Calculate the required amount of Saroglitazar based on the mean body weight of the animal group and the desired dose (mg/kg).
  - Prepare the vehicle solution (e.g., 0.5% CMC).
  - Suspend the calculated amount of Saroglitazar in the vehicle to achieve the final desired concentration.
  - Vortex the suspension thoroughly before each use to ensure homogeneity.
- Animal Handling and Dosing:
  - Weigh the animal immediately before dosing to determine the precise volume to be administered.
  - Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, a towel wrap or other appropriate restraint methods can be used.
  - Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
  - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.
  - As the needle reaches the back of the throat, the animal should swallow, allowing the needle to pass into the esophagus. Do not force the needle.
  - Once the needle is in the esophagus, advance it to the pre-measured depth.
  - Administer the dosing solution slowly and steadily.



- Withdraw the needle gently in the same direction it was inserted.
- Return the animal to its cage and monitor for any signs of distress.





Click to download full resolution via product page

Caption: Workflow for oral gavage administration.

## Protocol 2: Induction of High-Fat Diet (HFD)-Induced Obesity in Mice

This protocol is used to model obesity and insulin resistance.

#### Materials:

- C57BL/6J mice (or other susceptible strain)
- High-fat diet (e.g., 45-60% kcal from fat)
- Standard chow diet (control)
- Animal caging and husbandry supplies

#### Procedure:

- · Acclimation:
  - Upon arrival, acclimate the mice for at least one week to the facility conditions, providing standard chow and water ad libitum.
- Dietary Intervention:
  - At 6-8 weeks of age, randomly assign mice to either the HFD group or the control (chow) group.
  - Provide the respective diets and water ad libitum.
  - Replace the food pellets regularly (e.g., twice a week) to maintain freshness.
- Monitoring:
  - Monitor body weight weekly.



- After a specified period (e.g., 12-16 weeks), mice on the HFD should exhibit a significant increase in body weight compared to the control group.
- At the end of the study period, various metabolic parameters can be assessed, such as fasting blood glucose, insulin levels, and glucose tolerance tests.

## Protocol 3: Induction of Type 1 Diabetes in Rats with Streptozotocin (STZ)

This protocol is used to induce a model of insulin-dependent diabetes.

#### Materials:

- Sprague-Dawley or Wistar rats
- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5)
- 10% sucrose solution
- Blood glucose monitoring system

#### Procedure:

- Preparation of STZ Solution:
  - On the day of induction, prepare the citrate buffer.
  - Dissolve STZ in cold citrate buffer immediately before injection to a final concentration for the desired dose (e.g., 40-65 mg/kg). STZ is light-sensitive and unstable in solution, so it must be used quickly.
- Induction of Diabetes:
  - Fast the rats for 4-6 hours before STZ injection.
  - Administer a single intraperitoneal (IP) injection of the freshly prepared STZ solution.



- Provide the animals with a 10% sucrose solution in their water bottles for the next 24-48 hours to prevent hypoglycemia.
- Confirmation of Diabetes:
  - Monitor blood glucose levels 48-72 hours after STZ injection.
  - Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Diet-induced obesity murine model [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Induction of diabetes by Streptozotocin in rats PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sodelglitazar: Application Notes and Protocols for In-Vivo Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681033#sodelglitazar-dosage-for-in-vivo-animalstudies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com